
Trimethyl-D9-sulfonium iodide
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Overview
Description
Trimethyl-D9-sulfonium iodide is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of trimethylsulfonium iodide, where the hydrogen atoms are replaced with deuterium (D9), making it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl-D9-sulfonium iodide can be synthesized by reacting trimethylsulfonium iodide with deuterated methyl iodide (CD3I). The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The reaction is as follows:
(CD3)2S+CD3I→[(CD3)3S]+I−
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of deuterated reagents ensures the incorporation of deuterium atoms, which is crucial for its application in NMR studies .
Chemical Reactions Analysis
Types of Reactions: Trimethyl-D9-sulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH^-), cyanide ions (CN^-), and thiolate ions (RS^-).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Sulfonium Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Trimethyl-D9-sulfonium iodide is widely used in scientific research due to its unique properties:
NMR Studies: The deuterium atoms make it an excellent internal standard for NMR spectroscopy, providing accurate and reliable data.
Analytical Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of trimethyl-D9-sulfonium iodide involves its ability to act as a methylating agent. When treated with a strong base, it forms a sulfonium ylide, which can then react with carbonyl compounds to form epoxides or other products. The reaction mechanism is as follows:
Deprotonation: The sulfonium iodide is deprotonated by a strong base to form the ylide.
Nucleophilic Attack: The ylide acts as a nucleophile, attacking the carbonyl compound.
Product Formation: The resulting intermediate undergoes intramolecular cyclization to form the final product
Comparison with Similar Compounds
- Trimethylsulfonium iodide
- Trimethylsulfoxonium iodide
- Dimethylsulfonium methylide
Uniqueness: Trimethyl-D9-sulfonium iodide is unique due to the presence of deuterium atoms, which enhance its utility in NMR studies and other analytical applications. The deuterium labeling provides distinct advantages in tracing and studying complex chemical and biological processes .
Biological Activity
Trimethyl-D9-sulfonium iodide (CAS Number: 106776-17-4) is a stable isotope-labeled compound derived from trimethylsulfonium iodide, where hydrogen atoms are replaced with deuterium. This unique labeling enhances its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and analytical chemistry. Understanding its biological activity is crucial for its application in biochemical research and industrial processes.
This compound primarily interacts with carbonyl compounds, specifically ketones and aldehydes, through a reaction mechanism known as the Corey-Chaykovsky reaction. This process leads to the formation of epoxides from carbonyl substrates, which are significant intermediates in organic synthesis.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the generation of a ylide from this compound in the presence of a strong base. The ylide subsequently reacts with carbonyl compounds to form epoxides, which can be further transformed into various functional groups.
This compound serves as a precursor for generating dimethyloxosulfonium methylide when reacted with sodium hydride. This conversion is essential for studying metabolic pathways and enzyme mechanisms, making it a valuable tool in biochemical research.
Chemical Reactions
The compound undergoes several types of chemical reactions:
- Nucleophilic Substitution Reactions : The iodide ion can be replaced by various nucleophiles.
- Oxidation Reactions : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reaction Type | Description | Major Products |
---|---|---|
Nucleophilic Substitution | Replacement of iodide by nucleophiles | Substituted sulfonium compounds |
Oxidation | Conversion to sulfoxides or sulfones | Sulfoxides, sulfones |
Applications in Scientific Research
This compound is widely utilized in various fields due to its unique properties:
- NMR Studies : The presence of deuterium provides an excellent internal standard for NMR spectroscopy, facilitating accurate data collection.
- Analytical Chemistry : It acts as a reference material in mass spectrometry and other analytical techniques.
- Biological Studies : The compound aids in tracing metabolic pathways and studying enzyme mechanisms, particularly in drug metabolism and pharmacokinetics.
- Industrial Applications : It is used in synthesizing deuterated compounds for pharmaceutical and agrochemical industries.
Case Studies
- NMR Spectroscopy : In studies involving metabolic tracing, this compound has been used to analyze the metabolism of carbonyl compounds in biological systems. Its deuterated form allows researchers to monitor reactions without interfering with the natural abundance of hydrogen isotopes.
- Enzyme Mechanism Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that it can influence the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Q & A
Q. What are the established synthetic routes for Trimethyl-D9-sulfonium iodide, and how can reaction conditions be optimized for high isotopic purity?
This compound is synthesized via quaternization of deuterated dimethyl sulfoxide (DMSO-D6) with methyl-d3 iodide. Optimization requires anhydrous conditions, precise stoichiometry, and inert atmospheres to prevent isotopic dilution. Purification involves recrystallization from deuterated solvents (e.g., D2O/acetone-d6), followed by characterization via ¹H NMR (absence of proton signals in methyl groups) and high-resolution mass spectrometry (HRMS) to confirm ≥99 atom% D enrichment .
Q. How can researchers confirm the isotopic purity and structural integrity of this compound using spectroscopic methods?
Isotopic purity is validated by:
- ¹H NMR : Absence of proton signals at δ 3.0–3.5 ppm (methyl groups).
- HRMS : Molecular ion peak at m/z 214.0 (C3D9IS+).
- IR spectroscopy : C-D stretching vibrations (~2100 cm⁻¹) versus C-H (~2900 cm⁻¹) in non-deuterated analogues .
Q. What experimental considerations are critical when using this compound in kinetic isotope effect (KIE) studies?
- Use deuterated solvents (e.g., D2O, CD3OD) to prevent back-exchange.
- Control reaction temperatures rigorously, as KIEs are temperature-sensitive (e.g., primary KIE ≈ 2–10 at 25°C).
- Conduct parallel experiments with non-deuterated analogues to isolate isotope-specific effects. Data analysis should employ Arrhenius plots to distinguish primary vs. secondary KIEs .
Q. How should researchers design experiments to validate this compound as a methyl-d3 transfer agent?
- Use model reactions (e.g., methylation of phenols) with LC-MS tracking of deuterium incorporation.
- Include controls: (1) non-deuterated reagent, (2) reagent-free blanks.
- Perform kinetic studies comparing rates between deuterated and non-deuterated systems to assess isotope effects on transition states .
Q. What analytical challenges arise in quantifying this compound residues in environmental samples?
- Matrix interference : Mitigate via solid-phase extraction with ion-pairing agents (e.g., tetrabutylammonium bromide).
- Low detection limits : Use LC-MS/MS with MRM transitions (m/z 214 → 127) for selectivity.
- Validation : Include deuterated internal standards (e.g., Trimethyl-D9-sulfonium-d3 iodide) for recovery correction .
Q. How can researchers resolve discrepancies in isotopic incorporation efficiencies across reaction systems?
- Apply design of experiments (DoE) to evaluate variables (solvent polarity, catalyst loading).
- Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
- Cross-validate with isotope ratio mass spectrometry (IRMS) to address technique-specific biases .
Q. What protocols ensure the long-term stability of this compound?
- Store in amber vials under argon at -20°C.
- Monitor deuterium retention via periodic ¹H NMR.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and use desiccants (molecular sieves) .
Q. Methodological Notes
Properties
IUPAC Name |
tris(trideuteriomethyl)sulfanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-KYRNGWDOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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